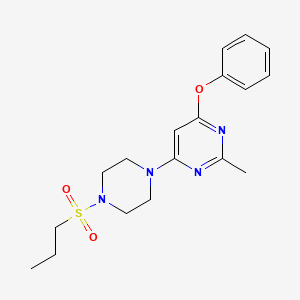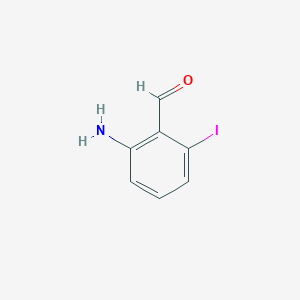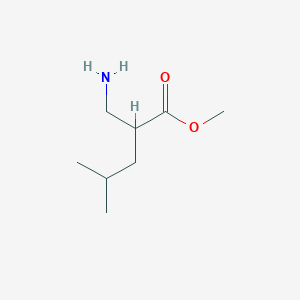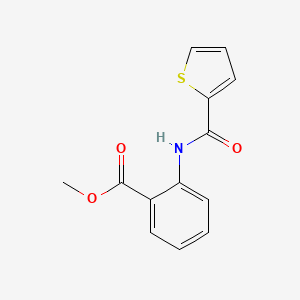![molecular formula C19H17Cl4N3O2 B2500350 2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-82-1](/img/structure/B2500350.png)
2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and molecular docking studies. Although the exact compound is not directly mentioned in the provided papers, similar compounds with dichlorophenyl and dimethylamino groups have been studied for their potential applications and properties.
Synthesis Analysis
The synthesis of related acrylamide compounds involves various organic reactions. For instance, the synthesis of N-[(dimethylamino)ethyl]acrylamide, a polymerizable monomer, was achieved by reacting acryloyl chloride with 2-dimethylaminoethylamine under optimized conditions, yielding an 83% product . Similarly, the synthesis of 1-(N, N-dimethyl)amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for anticancer drugs, was performed through nucleophilic substitution and carbanion reactions, with a total yield of 63.69% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and non-covalent interactions (NCIs) of a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer were analyzed using molecular docking, DFT, and QTAIM approaches. The study identified various types of NCIs, including weak, medium, and strong interactions, which are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of acrylamide derivatives can be complex. For example, N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile (ADAN) were shown to react with amines to yield oxazole-4-carbonitriles and -4-N-acylcarboxamides under mild conditions. The mechanism of cyclization to oxazoles and the formation of imidic compounds were discussed, which could be relevant to the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be diverse. The nonlinear optical activity of hydroxamic acid derivatives was reported, indicating potential applications in NLO materials. Additionally, molecular electrostatic potential diagrams were used to predict reactive sites in the molecule, which is essential for understanding its chemical behavior . The bond distances and electronic polarization in similar compounds were also studied, providing insights into their structural characteristics .
科学的研究の応用
Polymer Science and Materials Engineering
Self-Assembly and Recognition : Compounds with dimethylamino acrylamide structures have been explored for their ability to self-assemble into aggregates that can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This has implications for materials science, particularly in the design of selective transport systems and sensors (Sawada et al., 2000).
Responsive Polymers : Research has also delved into the synthesis and application of polymers containing dimethylamino acrylamide units for creating temperature-responsive materials. These polymers exhibit lower critical solution temperature (LCST) behavior, which can be manipulated through various chemical modifications, making them useful for a range of applications including drug delivery systems and smart coatings (Schmitz & Ritter, 2007).
Organic Synthesis and Catalysis
Synthesis of Heterocyclic Compounds : Derivatives of dimethylamino acrylamides have been utilized as precursors in the synthesis of various heterocyclic compounds. For example, they have been involved in producing pyrimidine-4(3H)-ones through cyclization reactions, highlighting their role in expanding the toolbox for synthesizing biologically relevant heterocycles (Sokolenko et al., 2017).
Polymerization Control : The controlled polymerization of (meth)acrylamides, including dimethylamino acrylamides, using atom transfer radical polymerization (ATRP) techniques, has been a subject of study. This research is crucial for developing polymeric materials with precise molecular weights and structures, which are essential for specific applications in biotechnology and materials science (Teodorescu & Matyjaszewski, 2000).
Sensing and Environmental Applications
Sensing and Removal of Metal Ions : Studies have explored the use of biocompatible macromolecular luminogens incorporating dimethylamino acrylamide units for the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These materials combine fluorescence sensing capabilities with environmental remediation potential, indicating their applicability in monitoring and treating metal-contaminated waters (Dutta et al., 2020).
特性
IUPAC Name |
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O2/c1-26(2)10-12(19(27)25-13-6-7-17(22)18(23)8-13)9-24-28-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3,(H,25,27)/b12-10-,24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBUZKIJFANKBM-HKXUYBGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=CC=C1Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=N/OCC1=C(C=CC=C1Cl)Cl)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)


![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)